molecular formula C22H22N2O5S2 B6520491 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 896333-65-6

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6520491
CAS No.: 896333-65-6
M. Wt: 458.6 g/mol
InChI Key: LSQVRBSLZWPJJN-UHFFFAOYSA-N
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Description

This compound features a central ethanediamide linker connecting two distinct moieties:

  • N-terminal: A 2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl group.
  • N'-terminal: A (4-methoxyphenyl)methyl group, where the methoxy substituent enhances lipophilicity and may participate in hydrogen bonding via its oxygen atom.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-17-11-9-16(10-12-17)14-23-21(25)22(26)24-15-20(19-8-5-13-30-19)31(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQVRBSLZWPJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O5S, with a molecular weight of approximately 432.5 g/mol. The structure features several functional groups that contribute to its biological activity:

  • Benzenesulfonyl group : Enhances solubility and may interact with biological targets.
  • Thiophene ring : Associated with various pharmacological properties, including antitumor activity.
  • Methoxyphenyl group : This moiety can increase lipophilicity and metabolic stability.

These structural characteristics suggest that the compound could interact with various biological targets, making it a candidate for pharmacological investigation.

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this one have demonstrated significant inhibition zones in bacterial cultures, suggesting effective antimicrobial properties .
  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property could influence the pharmacokinetics of co-administered drugs and alter their therapeutic efficacy.

Case Studies

  • Antibacterial Efficacy : A study investigating related sulfonamide derivatives found that certain modifications led to enhanced antibacterial activity. The results indicated that compounds with specific substitutions exhibited significant zones of inhibition against strains such as E. coli and S. aureus .
    Compound NameConcentration (mM)Zone of Inhibition (mm)
    Isopropyl Derivative810.5 (E. coli)
    4-Methyl Derivative7.58 (S. aureus)
  • Pharmacological Investigations : Another study explored the interaction of similar compounds with various receptors, suggesting potential applications in modulating signaling pathways within cells, which could lead to therapeutic uses in cancer treatment or metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Sulfonyl Intermediate : The initial step involves sulfonylation using benzenesulfonyl chloride.
  • Coupling Reaction : This intermediate is then coupled with a thiophene derivative under controlled conditions to yield the desired product.
  • Final Modifications : Further reactions may include the introduction of methoxy groups or other substituents to enhance biological activity.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Groups

Compound Name Sulfonyl Group Key Differences Biological Implications References
Target Compound Benzenesulfonyl Reference standard Balanced electronic effects
G856-4514 (N'-(4-methoxyphenyl)methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide) Thiophene-2-sulfonyl More electron-rich sulfonyl group Enhanced π-π interactions; altered solubility
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide 4-Chlorobenzenesulfonyl Electron-withdrawing Cl substituent Increased lipophilicity; potential halogen bonding
N-[2-(Dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-Methoxyphenylsulfonyl Methoxy enhances solubility Improved pharmacokinetics

Analysis :

  • 4-Chlorobenzenesulfonyl increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • 4-Methoxyphenylsulfonyl balances solubility and lipophilicity, making it suitable for oral bioavailability .

Aromatic Ring Modifications

Compound Name Aromatic Moiety Key Differences Pharmacological Relevance References
Target Compound Thiophen-2-yl Electron-rich sulfur atom Antimycobacterial activity (analogs)
N'-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide Thiophen-2-yl + piperazine Piperazine introduces basic nitrogen Enhanced receptor binding (e.g., GPCRs)
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide 2-Furyl Less electron-rich than thiophene Reduced aromatic interactions

Analysis :

  • Thiophen-2-yl in the target compound is critical for interactions with enzymes like 5-lipoxygenase or mycobacterial targets, as seen in related analogs .
  • Piperazine-containing analogs () may exhibit improved CNS penetration due to the basic nitrogen, a feature absent in the target compound .

Functional Group Additions

Compound Name Additional Functional Groups Impact on Properties References
Target Compound None Baseline
(2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-methoxyphenyl)methyl]amino}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyrrolidine-2-carboxamide Trifluoromethylphenyl Enhanced metabolic stability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione Hydrogen bonding and tautomerization

Analysis :

  • Trifluoromethyl groups () improve metabolic stability by resisting oxidative degradation .
  • Triazole-thione derivatives () exhibit tautomerism, enabling dynamic interactions with biological targets .

Research Findings and Pharmacological Insights

  • Antimycobacterial Activity : Thiophene-containing analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) show promising in vitro activity, suggesting the target compound may share this profile .
  • Enzyme Inhibition : Compounds with benzenesulfonyl groups (e.g., ) inhibit 5-lipoxygenase and prostaglandin E2 synthase, highlighting the pharmacophore's versatility .
  • Synthetic Feasibility : The target compound can be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for G856-4514 and chlorophenyl analogs .

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